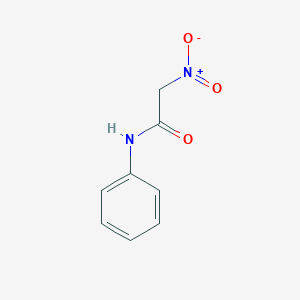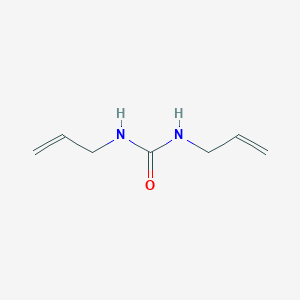![molecular formula C10H18O B154497 4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol CAS No. 1686-28-8](/img/structure/B154497.png)
4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
説明
4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol, also known as menthol, is a cyclic monoterpene alcohol that is widely used in various industries such as food, pharmaceutical, and cosmetics. Menthol is known for its cooling and soothing effects and has been used for centuries for its medicinal properties. In
作用機序
Menthol exerts its effects through various mechanisms. It has been shown to activate the TRPM8 receptor, which is responsible for the sensation of cold. Activation of this receptor leads to a decrease in intracellular calcium levels, which in turn leads to a decrease in the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP). This leads to a decrease in pain and inflammation. Menthol has also been shown to have an effect on the GABA receptor, which is responsible for the inhibitory neurotransmitter in the brain. Activation of this receptor leads to a decrease in anxiety and stress.
Biochemical and Physiological Effects:
Menthol has been shown to have various biochemical and physiological effects. It has been shown to have an effect on the cardiovascular system, specifically on blood pressure and heart rate. Menthol has been shown to cause vasodilation, which leads to a decrease in blood pressure. It has also been shown to have an effect on the respiratory system, specifically on cough and bronchospasm. Menthol has been shown to have an effect on the gastrointestinal system, specifically on nausea and vomiting. It has been shown to have an effect on the skin, specifically on itching and irritation.
実験室実験の利点と制限
Menthol has various advantages and limitations for lab experiments. Its advantages include its low toxicity, availability, and ease of use. Its limitations include its variability in quality, which can affect the reproducibility of results. Menthol can also have an effect on the solubility and stability of other compounds, which can affect the results of experiments.
将来の方向性
Menthol has various future directions for research. It can be used as a potential therapeutic agent for various conditions such as pain, inflammation, and anxiety. Menthol can also be used as a potential drug delivery system for various drugs. It can be used to improve the solubility and stability of drugs, which can lead to better therapeutic outcomes. Menthol can also be used in the development of new cosmetic and personal care products. Its cooling and soothing effects can be used in the treatment of various skin conditions. Overall, 4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol has various potential applications in the fields of medicine, pharmaceuticals, and cosmetics.
合成法
Menthol can be synthesized from natural sources such as peppermint oil or can be chemically synthesized. The most common method of synthesis is through the hydrogenation of thymol, which is obtained from essential oils of thyme or carvacrol. The process involves the reduction of the double bond in thymol using hydrogen gas and a catalyst such as palladium on carbon. The resulting product is 4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol, which can be purified through distillation.
科学的研究の応用
Menthol has been extensively studied for its various pharmacological properties. It has been shown to have analgesic, anti-inflammatory, and anti-pruritic effects. Menthol has been used in the treatment of various conditions such as headache, nausea, cough, and cold. It has also been used topically for its cooling and soothing effects in the treatment of skin irritations, burns, and insect bites. Menthol has been shown to have an effect on the nervous system, specifically on the TRPM8 receptor, which is responsible for the sensation of cold.
特性
IUPAC Name |
4,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)6-8(7)11/h7-8,11H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRMHRHSDMENOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(CC2O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20937506 | |
| Record name | 4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol | |
CAS RN |
22336-76-1, 1686-28-8 | |
| Record name | 4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22336-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)heptan-2-ol, 4,7,7-trimethyl-, endo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001686288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B154419.png)









![3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine](/img/structure/B154440.png)
